molecular formula C10H10N4O3S B12577622 5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione CAS No. 189109-22-6

5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione

Cat. No.: B12577622
CAS No.: 189109-22-6
M. Wt: 266.28 g/mol
InChI Key: MQGZLAGSZXMBFG-UHFFFAOYSA-N
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Description

5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring with a cyclohexene ring, connected via a sulfanyl group. The presence of multiple functional groups, including amino, hydroxyl, and sulfanyl groups, makes this compound highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The cyclohexene ring is then formed through cyclization reactions. Specific reagents and catalysts, such as sulfur-containing compounds and strong acids or bases, are used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohex-2-ene-1,4-dione derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione is unique due to its combination of a pyrimidine ring and a cyclohexene ring, which imparts distinct chemical properties and reactivity. Its multiple functional groups allow for diverse chemical modifications and applications, setting it apart from other similar compounds.

Properties

CAS No.

189109-22-6

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

5-(4,6-diaminopyrimidin-2-yl)sulfanyl-6-hydroxycyclohex-2-ene-1,4-dione

InChI

InChI=1S/C10H10N4O3S/c11-6-3-7(12)14-10(13-6)18-9-5(16)2-1-4(15)8(9)17/h1-3,8-9,17H,(H4,11,12,13,14)

InChI Key

MQGZLAGSZXMBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(C(C1=O)O)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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